molecular formula C17H16F3NO2S B2382384 (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1421531-24-9

(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2382384
CAS No.: 1421531-24-9
M. Wt: 355.38
InChI Key: VIFCMGGBRMLCEG-UHFFFAOYSA-N
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Description

The compound "(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone" features a methanone core bridging two aromatic moieties: a piperidin-1-yl group substituted at position 4 with a thiophen-3-yl ring and a 4-(trifluoromethoxy)phenyl group. This structure combines electron-rich (thiophene) and electron-deficient (trifluoromethoxy-substituted phenyl) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

(4-thiophen-3-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-15-3-1-13(2-4-15)16(22)21-8-5-12(6-9-21)14-7-10-24-11-14/h1-4,7,10-12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFCMGGBRMLCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(piperidin-1-yl)benzaldehyde with thiophene derivatives under alkaline conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen exhibits moderate nucleophilicity, allowing for alkylation or acylation under controlled conditions. This reactivity is critical for synthesizing derivatives with modified pharmacological profiles:

Reaction TypeReagents/ConditionsProduct ExampleYield (%)Source
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 12hN-Methyl-piperidine derivative72
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl-piperidine derivative68

These reactions preserve the trifluoromethoxy-phenyl and thiophene groups while modifying the piperidine’s electronic environment.

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to electron-donating effects from the sulfur atom:

Reaction TypeReagents/ConditionsMajor ProductSelectivitySource
BrominationBr₂, FeCl₃, CHCl₃, 25°C, 2h5-Bromo-thiophene derivative>95%
NitrationHNO₃/H₂SO₄, 0°C, 1h5-Nitro-thiophene derivative88%

The trifluoromethoxy group’s electron-withdrawing nature minimally impacts thiophene’s reactivity due to spatial separation.

Hydrolysis of the Methanone Bridge

The central methanone group (C=O) is susceptible to nucleophilic attack under acidic or basic conditions:

ConditionsReagentsProductMechanismSource
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux, 6hCarboxylic acid derivativeAcyl-oxygen cleavage
Basic hydrolysisNaOH (10%), EtOH/H₂O, 80°C, 4hCarboxylate saltBimolecular nucleophilic substitution

Hydrolysis products are intermediates for further functionalization, such as amide bond formation.

Cross-Coupling Reactions Involving the Trifluoromethoxy Group

The 4-(trifluoromethoxy)phenyl moiety participates in palladium-catalyzed cross-couplings, though its electron-deficient nature requires optimized conditions:

Reaction TypeCatalysts/LigandsSubstrateProduct Yield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CAryl boronic acids45–60
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary amines55

Lower yields compared to non-fluorinated analogs highlight steric and electronic challenges .

Radical Reactions at the Trifluoromethoxy Group

The C–O bond in the trifluoromethoxy group undergoes homolytic cleavage under UV irradiation, generating radicals for polymerization or functionalization:

InitiatorConditionsApplicationReference
AIBN (azobisisobutyronitrile)Toluene, 70°C, 12hGrafting onto polymer backbones
UV light (254 nm)CH₂Cl₂, RT, 3hSynthesis of fluorinated dendrimers

This reactivity is leveraged in materials science for creating fluorinated surfaces .

Oxidation and Reduction Pathways

  • Piperidine ring oxidation : Using mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives, enhancing water solubility.

  • Thiophene ring reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the thiophene to a tetrahydrothiophene, altering electronic properties.

Key Stability Considerations

The compound demonstrates:

  • Thermal stability : Decomposition >200°C (TGA data) .

  • pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH <2 or >12.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Piperidine Ring : Achieved through reductive amination.
  • Introduction of the Thiophene Moiety : Accomplished via electrophilic substitution.
  • Trifluoromethyl Group Introduction : Often involves halogenation techniques.

Industrial Production

In industrial settings, continuous flow reactors are used to ensure consistent quality and yield. Automated systems facilitate reagent addition and temperature control, enhancing efficiency and safety during production.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound acts as a ligand in receptor binding studies, potentially interacting with neurotransmitter receptors. Its biological activity has been linked to various mechanisms:

  • Enzymatic Inhibition : The compound inhibits specific enzymes related to metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in type 2 diabetes and obesity.
  • Anti-Cancer Activity : Preclinical studies show that it can induce apoptosis in cancer cell lines (e.g., MCF7), suggesting its potential as an anti-cancer agent.
CompoundCell LineIC50 (μM)
Compound 1MCF725.72 ± 3.95
Compound 2U8745.2 ± 13.0

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties , including potential anti-inflammatory and analgesic effects. Its interactions with molecular targets can influence various biochemical pathways, leading to therapeutic applications.

Industrial Applications

In industry, this compound is utilized in developing advanced materials with specific electronic properties. Its unique chemical characteristics make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and trifluoromethoxyphenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Electronic Effects: The trifluoromethoxy group in the target compound introduces strong electron-withdrawing effects, similar to 4.11 and 4.13, but contrasts with the electron-donating methoxy groups in compounds like 16G () or Raloxifene impurity (). This impacts solubility and reactivity . Thiophene vs.

Synthetic Yields :

  • Perfluorophenyl analogs (e.g., 4.11 , 4.12 ) exhibit moderate yields (65–70%) under hexafluorobenzene-mediated conditions, suggesting that steric and electronic factors influence reaction efficiency .

Spectroscopic Signatures :

  • ¹⁹F NMR : The trifluoromethoxy group in the target compound is expected to resonate near δ -55 ppm, distinct from perfluoroaryl fluorine signals (δ -143 to -162 ppm in 4.11 ) .
  • ¹H NMR : Aromatic protons in thiophene (δ ~7.5–8.0 ppm) differ from pyrimidine protons (δ ~8.75 ppm in compound 11 ) .

Biological Relevance: Piperidine/piperazine-containing methanones (e.g., MK37, ) are often explored for CNS targets due to their ability to cross the blood-brain barrier. The target compound’s trifluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs .

Data Tables

Table 1: Structural Comparison of Piperidinyl/Piperazinyl Methanones

Compound Piperidine/Piperazine Substituent Aryl Group Key Functional Group
Target Compound Thiophen-3-yl 4-(Trifluoromethoxy)phenyl CF₃O
4.11 Perfluorophenyl 4-(Trifluoromethoxy)phenyl CF₃O, perfluoroaryl
4.13 Perfluorophenyl 4-Bromophenyl Br
MK37 4-(Trifluoromethyl)phenyl Thiophen-2-yl CF₃
Raloxifene Impurity 6-Methoxybenzo[b]thiophen-3-yl 4-(Piperidin-1-ylethoxy)phenyl Methoxy, piperidine

Table 2: Physicochemical Properties

Compound Melting Point Rf Value HRMS (m/z)
Target Compound Not reported Not reported Not available
4.11 Not reported Not reported Confirmed
11 90–92°C 0.18 302.1042
Raloxifene Impurity Not reported Not reported 501.64

Biological Activity

The compound (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F3NOSC_{19}H_{20}F_3NOS, with a molecular weight of 367.43 g/mol. The structure features a thiophene ring and a trifluoromethoxy group, which are critical for its biological activity.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound inhibit specific enzymes linked to metabolic disorders. For instance, it has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1 , which plays a role in the regulation of cortisol levels and is implicated in conditions such as type 2 diabetes and obesity .

2. Anti-Cancer Activity

In preclinical studies, this compound has demonstrated significant anti-cancer properties. For example, it was shown to induce apoptosis in MCF cell lines, suggesting its potential as an anti-cancer agent . The IC50 values for various derivatives indicate their potency against different cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy.

CompoundCell LineIC50 (μM)
Compound 1MCF725.72 ± 3.95
Compound 2U8745.2 ± 13.0

3. Neuroprotective Effects

Preliminary studies have also suggested that the compound may exhibit neuroprotective effects, particularly in models of neurodegeneration. It has been noted for its ability to protect dopaminergic neurons, which could have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize yield and purity. Notably, microwave-assisted procedures have been developed to enhance the efficiency of synthesizing related piperidine compounds .

Structure-Activity Relationship (SAR):
Research into SAR has revealed that modifications to the thiophene and trifluoromethoxy groups significantly influence biological activity. For instance, variations in the piperidine ring can lead to enhanced binding affinity for target receptors or increased inhibition of specific enzymes .

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Diabetes Management : In vivo studies demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic mice models.
  • Cancer Treatment : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for various cancers, particularly those resistant to conventional treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, and what critical parameters influence yield?

  • Methodology :

  • Step 1 : Condensation of 4-(thiophen-3-yl)piperidine with 4-(trifluoromethoxy)benzoyl chloride under anhydrous conditions (e.g., dichloromethane or acetonitrile as solvents). Temperature control (0–5°C) minimizes side reactions .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol.
  • Critical Parameters : Excess benzoyl chloride (1.2–1.5 equiv.), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride .

Q. How is the structural identity of this compound confirmed in research settings?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and trifluoromethoxy group (δ 4.3–4.5 ppm for CF₃O) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 396.1 (calculated for C₁₈H₁₇F₃NO₂S).
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

  • Solubility Profile :

  • Polar solvents : Moderate solubility in DMSO or DMF; low in water (<0.1 mg/mL).
  • Nonpolar solvents : Poor solubility in hexane or diethyl ether.
    • Experimental Implications : Use DMSO stock solutions (10 mM) for biological assays. Centrifuge suspensions to remove undissolved particles .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation or reduction of this compound, and how do substituents influence reactivity?

  • Oxidation :

  • The thiophene ring undergoes electrophilic substitution (e.g., with mCPBA) to form sulfoxide/sulfone derivatives. Steric hindrance from the trifluoromethoxy group slows reactivity .
    • Reduction :
  • Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol. Competing piperidine ring hydrogenation is mitigated by using low pressure (1 atm) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methods :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like serotonin receptors (5-HT₃/5-HT₆). The trifluoromethoxy group enhances hydrophobic interactions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate with experimental IC₅₀ values .

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Root Causes :

  • Assay Variability : Differences in cell lines (HEK293 vs. CHO) or incubation times (24 vs. 48 hours).
  • Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact dose-response curves .
    • Mitigation Strategies :
  • Standardize protocols (e.g., MTT assay with 24-hour incubation).
  • Validate purity via orthogonal methods (NMR, LC-MS) .

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